Antimalarial Potency Against Chloroquine-Resistant Strains
A library of 120 thieno[3,2-d]pyrimidin-4(3H)-one derivatives was synthesized and evaluated in vitro against P. falciparum strains, with 40 compounds exhibiting activity in the nanomolar range. The scaffold demonstrated efficacy against both chloroquine-sensitive and chloroquine-resistant strains, with IC50 ranges comparable to established antimalarial drugs, and importantly, these compounds operate via a novel mechanism of action distinct from commercial drugs, targeting ring and trophozoite stages [1].
| Evidence Dimension | In vitro antimalarial activity (IC50) |
|---|---|
| Target Compound Data | IC50 35–344 nM (chloroquine-sensitive 3D7 strain); IC50 45–800 nM (chloroquine-resistant W2 strain) |
| Comparator Or Baseline | Chloroquine (IC50 ~20–30 nM for sensitive strains, significantly higher for resistant strains) |
| Quantified Difference | Potency comparable to chloroquine reference compounds; notably, activity against resistant strains was not diminished |
| Conditions | In vitro P. falciparum culture; 72-hour SYBR Green I fluorescence assay; HepG2 and CHO cells for cytotoxicity (CC50 15–50 μM) |
Why This Matters
The ability to maintain potency against chloroquine-resistant P. falciparum strains is a critical differentiator for antimalarial lead selection, as resistance is a major obstacle in current therapies.
- [1] Cohen, A., Suzanne, P., Lancelot, J. C., Verhaeghe, P., & Rault, S. (2015). Discovery of new thienopyrimidinone derivatives displaying antimalarial properties toward both erythrocytic and hepatic stages of Plasmodium. European Journal of Medicinal Chemistry, 95, 16–28. View Source
